molecular formula C27H36O5S B10752164 4-[(4S,5R,6E,8E,10E,13E)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid

4-[(4S,5R,6E,8E,10E,13E)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid

Cat. No.: B10752164
M. Wt: 472.6 g/mol
InChI Key: PKJINWOACFYDQN-DYXAOADDSA-N
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Description

4-[(4S,5R,6E,8E,10E,13E)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid is a complex organic compound characterized by a long hydrocarbon chain with multiple double bonds and a sulfanylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4S,5R,6E,8E,10E,13E)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid typically involves multiple steps:

    Formation of the Hydrocarbon Chain: The long hydrocarbon chain with multiple double bonds can be synthesized using methods such as Wittig reactions or olefin metathesis.

    Introduction of Functional Groups: The hydroxyl and carboxyl groups can be introduced through oxidation reactions.

    Attachment of the Sulfanylbenzoic Acid Moiety: This step involves the formation of a thioether bond between the hydrocarbon chain and the benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various thioether derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, this compound could be used to study the effects of long-chain hydrocarbons and sulfanylbenzoic acid derivatives on cellular processes.

Medicine

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[(4S,5R,6E,8E,10E,13E)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid would depend on its specific interactions with molecular targets. Potential pathways could involve:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Antioxidant Activity: Scavenging of free radicals and reduction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    4-[(4S,5R,6E,8E,10E,13E)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]benzoic acid: Lacks the sulfanyl group.

    4-[(4S,5R,6E,8E,10E,13E)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylphenol: Contains a phenol group instead of a benzoic acid moiety.

Uniqueness

The presence of the sulfanyl group in 4-[(4S,5R,6E,8E,10E,13E)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid may confer unique properties such as enhanced reactivity or specific biological activity compared to similar compounds.

Properties

Molecular Formula

C27H36O5S

Molecular Weight

472.6 g/mol

IUPAC Name

4-[(4S,5R,6E,8E,10E,13E)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid

InChI

InChI=1S/C27H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(28)15-14-17-26(29)30)33-23-20-18-22(19-21-23)27(31)32/h6-7,9-13,16,18-21,24-25,28H,2-5,8,14-15,17H2,1H3,(H,29,30)(H,31,32)/b7-6+,10-9+,12-11+,16-13+/t24-,25+/m0/s1

InChI Key

PKJINWOACFYDQN-DYXAOADDSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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